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Compound of Interest

Compound Name: 4-(Tert-butyl)cinnamic acid

Cat. No.: B018105 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(tert-
butyl)cinnamic acid, a valuable intermediate in organic synthesis and drug discovery. The

document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for 4-(tert-butyl)cinnamic
acid. This information is crucial for the identification and characterization of the compound.

Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Frequency: 400 MHz

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b018105?utm_src=pdf-interest
https://www.benchchem.com/product/b018105?utm_src=pdf-body
https://www.benchchem.com/product/b018105?utm_src=pdf-body
https://www.benchchem.com/product/b018105?utm_src=pdf-body
https://www.benchchem.com/product/b018105?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b018105?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift
(δ) (ppm)

Multiplicity Integration
Coupling
Constant (J)
(Hz)

Assignment

~12.0 - 10.0 broad singlet 1H - COOH

~7.70 doublet 1H ~16.0 =CH-COOH

~7.50 doublet 2H ~8.5
Ar-H (ortho to -

CH=)

~7.42 doublet 2H ~8.5
Ar-H (ortho to -

C(CH₃)₃)

~6.40 doublet 1H ~16.0 Ar-CH=

1.33 singlet 9H - -C(CH₃)₃

Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) (ppm) Assignment

~172 COOH

~154 Ar-C-C(CH₃)₃

~147 =CH-COOH

~131 Ar-C-CH=

~128 Ar-CH (ortho to -CH=)

~126 Ar-CH (ortho to -C(CH₃)₃)

~117 Ar-CH=

~35 -C(CH₃)₃

~31 -C(CH₃)₃

Table 3: Predicted IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3300 - 2500 Broad
O-H stretch (Carboxylic acid

dimer)

~2960 Strong C-H stretch (tert-butyl)

~1700 Strong C=O stretch (Carboxylic acid)

~1630 Medium C=C stretch (Alkenyl)

~1600, ~1480 Medium-Weak C=C stretch (Aromatic)

~980 Strong =C-H bend (trans-alkene)

Table 4: Predicted Mass Spectrometry Data (Electron
Ionization - EI)

m/z Relative Intensity (%) Assignment

204 ~80 [M]⁺ (Molecular Ion)

189 ~100 [M - CH₃]⁺

159 ~40 [M - COOH]⁺

147 ~60 [M - C(CH₃)₃]⁺

91 ~30 [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented

above. These protocols are designed to provide a starting point for researchers and can be

adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 4-(tert-butyl)cinnamic acid.

Methodology:
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Sample Preparation:

Weigh approximately 5-10 mg of dry 4-(tert-butyl)cinnamic acid.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing

0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

Instrumentation:

A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Data Acquisition for ¹H NMR:

Tune and shim the probe to optimize the magnetic field homogeneity.

Acquire a single-pulse ¹H NMR spectrum with the following typical parameters:

Pulse Angle: 30-45°

Acquisition Time: 2-4 seconds

Relaxation Delay: 2 seconds

Number of Scans: 8-16

Spectral Width: -2 to 14 ppm

Data Acquisition for ¹³C NMR:

Acquire a proton-decoupled ¹³C NMR spectrum with the following typical parameters:

Pulse Angle: 30-45°

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds
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Number of Scans: 1024-4096 (or more, depending on sample concentration)

Spectral Width: 0 to 220 ppm

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase correct the spectra.

Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H and ¹³C).

Integrate the peaks in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, coupling constants, and integrals to assign the

signals to the respective nuclei.

Infrared (IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of solid 4-(tert-butyl)cinnamic acid.

Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation:

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth

dampened with a volatile solvent like isopropanol.

Place a small amount (a few milligrams) of the solid 4-(tert-butyl)cinnamic acid powder

directly onto the center of the ATR crystal.

Instrumentation:

A Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR

accessory.

Data Acquisition:

Record a background spectrum of the empty ATR crystal.
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Lower the ATR press to ensure good contact between the sample and the crystal.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The resolution is typically set to 4 cm⁻¹.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 4-(tert-
butyl)cinnamic acid.

Methodology (Electron Ionization - EI):

Sample Introduction:

Introduce a small amount of the sample into the mass spectrometer via a direct insertion

probe (for solid samples) or after separation by gas chromatography (GC-MS).

For the direct insertion probe method, a few micrograms of the sample are placed in a

capillary tube at the end of the probe.

Instrumentation:

A mass spectrometer equipped with an electron ionization (EI) source and a mass

analyzer (e.g., quadrupole or time-of-flight).

Data Acquisition:

The sample is vaporized by heating the probe.
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In the EI source, the gaseous molecules are bombarded with a high-energy electron beam

(typically 70 eV).

The resulting ions are accelerated into the mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

A mass spectrum is recorded, typically over a mass range of m/z 40-500.

Data Processing:

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the

compound.

Analyze the fragmentation pattern to identify characteristic fragment ions.

The relative intensities of the peaks provide information about the stability of the ions.

Visualizations
The following diagram illustrates the relationship between the spectroscopic techniques and

the structural information they provide for 4-(tert-butyl)cinnamic acid.

4-(Tert-butyl)cinnamic Acid

Spectroscopic Techniques Derived Structural Information

C₁₃H₁₆O₂ Molecular Structure

¹H & ¹³C NMR Nuclear Magnetic Resonance

IR Infrared Spectroscopy

MS Mass Spectrometry

Carbon-Hydrogen Framework Connectivity (via J-coupling) Chemical Environment of NucleiProvides information on

Functional Groups (e.g., -COOH, C=C, C-H)Identifies

Molecular Weight Elemental Composition (HRMS) Fragmentation PatternDetermines
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Click to download full resolution via product page

To cite this document: BenchChem. [Spectroscopic Profile of 4-(Tert-butyl)cinnamic Acid: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b018105#4-tert-butyl-cinnamic-acid-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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